molecular formula CHCl3 B151607 Chloroform CAS No. 67-66-3

Chloroform

Cat. No.: B151607
CAS No.: 67-66-3
M. Wt: 119.37 g/mol
InChI Key: HEDRZPFGACZZDS-UHFFFAOYSA-N
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Description

Chloroform, also known as trichloromethane, is a nonflammable, clear, colorless liquid that is denser than water and has a pleasant ether-like odor. It was first prepared in 1831 and gained prominence as an anesthetic in the mid-19th century. due to its narrow margin of safety and potential toxicity, its use as an anesthetic has been largely discontinued. This compound remains an important industrial chemical, primarily used as a solvent and in the production of other chemicals .

Biochemical Analysis

Biochemical Properties

Chloroform can be metabolized by two different pathways, one of which follows oxidative dechlorination leading to the formation of phosgene and the other follows a reductive pathway leading to the formation of a reactive free radical . The metabolite phosgene is found to have electron-deficient regions on its molecular surface so that it can react with cellular glutathione, thus compromising the antioxidant status of the cell .

Cellular Effects

This compound exposure has been found to induce liver cancer in mice and renal tumours in male rats . It is believed that this compound-induced toxicity is due to its cytochrome P450-mediated bioactivation to reactive metabolites .

Molecular Mechanism

Molecular modelling analyses provide support to the idea that some of the metabolites of this compound are more toxic than the parent compound . The metabolite phosgene is found to have electron-deficient regions on its molecular surface so that it can react with cellular glutathione, thus compromising the antioxidant status of the cell .

Temporal Effects in Laboratory Settings

It is known that this compound can volatilize from water and thus concentrations as high as 0.001 ppm have been reported in ambient air .

Dosage Effects in Animal Models

The main public health concern from this compound exposure lies in its carcinogenic potential as it has been found to induce liver cancer in mice and renal tumours in male rats .

Metabolic Pathways

This compound can be metabolized by two different pathways, one of which follows oxidative dechlorination leading to the formation of phosgene and the other follows a reductive pathway leading to the formation of a reactive free radical .

Transport and Distribution

It is known that this compound can volatilize from water and thus concentrations as high as 0.001 ppm have been reported in ambient air .

Subcellular Localization

It is known that this compound can volatilize from water and thus concentrations as high as 0.001 ppm have been reported in ambient air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroform can be synthesized through several methods:

  • Laboratory Method: : this compound is prepared by heating ethanol with bleaching powder (calcium hypochlorite). The reaction proceeds through the formation of chloral, which is then hydrolyzed to produce this compound:

    • ( \text{Ca(OCl)_2 + H_2O} \rightarrow \text{Cl_2 + Ca(OH)_2} )
    • ( \text{C_2H_5OH + Cl_2} \rightarrow \text{CH_3CHO + 2HCl} )
    • ( \text{CH_3CHO + 3Cl_2} \rightarrow \text{CCl_3CHO + 3HCl} )
    • ( \text{CCl_3CHO + Ca(OH)_2} \rightarrow \text{CHCl_3 + (HCOO)_2Ca} )
  • Industrial Method: : this compound is produced on a large scale by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures:

    • ( \text{CH_4 + 3Cl_2} \rightarrow \text{CHCl_3 + 3HCl} )

Chemical Reactions Analysis

Types of Reactions

Chloroform undergoes various chemical reactions, including:

  • Oxidation: : In the presence of sunlight and air, this compound oxidizes to form phosgene (carbonyl chloride), a highly toxic compound:

    • ( \text{2CHCl_3 + O_2} \rightarrow \text{2COCl_2 + 2HCl} )
  • Reduction: : this compound can be reduced to dichloromethane using zinc and hydrochloric acid:

    • ( \text{CHCl_3 + Zn + 2HCl} \rightarrow \text{CH_2Cl_2 + ZnCl_2} )
  • Substitution: : this compound reacts with sodium hydroxide to form sodium formate and sodium chloride:

    • ( \text{CHCl_3 + 4NaOH} \rightarrow \text{HCOONa + 3NaCl + 2H_2O} )

Common Reagents and Conditions

    Oxidation: Requires sunlight and air.

    Reduction: Uses zinc and hydrochloric acid.

    Substitution: Involves sodium hydroxide.

Major Products

    Oxidation: Phosgene and hydrochloric acid.

    Reduction: Dichloromethane and zinc chloride.

    Substitution: Sodium formate, sodium chloride, and water.

Scientific Research Applications

Chloroform has numerous applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in the production of other chemicals.

    Biology: Employed in DNA extraction and purification processes.

    Medicine: Historically used as an anesthetic, though now largely replaced by safer alternatives.

    Industry: Utilized in the production of refrigerants and polytetrafluoroethylene (PTFE).

Mechanism of Action

Chloroform exerts its effects through several mechanisms:

Comparison with Similar Compounds

Chloroform is similar to other halogenated methanes, such as:

    Dichloromethane (Methylene Chloride): Less toxic and widely used as a solvent.

    Carbon Tetrachloride: Highly toxic and used as a solvent and in fire extinguishers.

    Bromoform: Similar in structure but contains bromine instead of chlorine.

Uniqueness

This compound’s unique properties include its pleasant ether-like odor, high density, and historical significance as an anesthetic. Its ability to form phosgene upon oxidation also distinguishes it from other similar compounds .

Properties

IUPAC Name

chloroform
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H
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InChI Key

HEDRZPFGACZZDS-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
Record name CHLOROFORM
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DSSTOX Substance ID

DTXSID1020306
Record name Chloroform
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Molecular Weight

119.37 g/mol
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Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Boiling Point

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F
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Flash Point

None (EPA, 1998)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5%
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Record name Chloroform
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Record name Chloroform
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Density

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48
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Vapor Density

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12
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Vapor Pressure

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg
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Mechanism of Action

The feasibility of an oxygen-independent mechanism of chloroform bioactivation was indicated by the covalent binding to lipid and protein occurring in anaerobic incubations of chloroform and microsomes in the presence of NADPH. Under these conditions, the loss of cytochrome p450 and the inhibition of related mono-oxygenases were also observed. The chloroform anoxic biotransformation was negligible in uninduced microsomes and seemed to be catalyzed mainly by phenobarbital-inducible p450 isozymes. Biotransformation could also be supported by NADH as the source of reducing equivalents. Anaerobic metabolism of chloroform led to decreased levels of the main phenobarbital-induced p450 isozymes even at low chloroform concentration, and did not affect benzo(a)pyrene hydroxylase activity. These effects were not decreased by thiolic compounds. The oxidation products of chloroform caused a general impairment of the monoxygenase system, probably related to the formation of protein aggregates with very high molecular weight. In the presence of physiological concentrations of GSH, the targets of aerobically-produced metabolite were lipids, and, to a smaller extent, p450. At low chloroform concentrations and/or in the presence of GSH, the most changes to microsomal structures seemed to be produced by the reductively-formed intermediates.
Record name Chloroform
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Impurities

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to
Record name Chloroform
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Color/Form

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid.

CAS No.

67-66-3
Record name CHLOROFORM
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Melting Point

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F
Record name CHLOROFORM
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Record name Chloroform
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloroform
Reactant of Route 2
Chloroform

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